molecular formula C18H19NO3 B4895829 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide

Cat. No. B4895829
M. Wt: 297.3 g/mol
InChI Key: CLDIJTLEDDKBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature and is synthesized using specific methods that will be discussed in The biochemical and physiological effects of compound X have been studied extensively, and it has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, compound X has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta plaques. In Parkinson's disease research, compound X has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection of dopaminergic neurons.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In cancer research, compound X has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, compound X has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress. In Parkinson's disease research, compound X has been shown to protect dopaminergic neurons from degeneration and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its specificity. It has been shown to target specific enzymes and signaling pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using compound X is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on compound X. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential toxicity and develop safer derivatives. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on specific enzymes and signaling pathways.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-1,3-propanediamine to form the corresponding amide. The amide is then treated with 1,4-benzoquinone to form the final product, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, compound X has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, compound X has been shown to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-5-3-4-6-15(12)18(20)19-13(2)14-7-8-16-17(11-14)22-10-9-21-16/h3-8,11,13H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDIJTLEDDKBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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